molecular formula C24H26N6O3 B11234302 N4-(benzo[d][1,3]dioxol-5-yl)-N6-(3-isopropoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N4-(benzo[d][1,3]dioxol-5-yl)-N6-(3-isopropoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11234302
M. Wt: 446.5 g/mol
InChI Key: OIIKHWURAZQRKB-UHFFFAOYSA-N
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Description

N4-(2H-1,3-BENZODIOXOL-5-YL)-1-PHENYL-N6-[3-(PROPAN-2-YLOXY)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a benzodioxole moiety, a phenyl group, and a propan-2-yloxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2H-1,3-BENZODIOXOL-5-YL)-1-PHENYL-N6-[3-(PROPAN-2-YLOXY)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrazolopyrimidine Core: This involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction.

    Attachment of the Propan-2-yloxypropyl Chain: This step involves the alkylation of the pyrazolopyrimidine core with a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N4-(2H-1,3-BENZODIOXOL-5-YL)-1-PHENYL-N6-[3-(PROPAN-2-YLOXY)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which N4-(2H-1,3-BENZODIOXOL-5-YL)-1-PHENYL-N6-[3-(PROPAN-2-YLOXY)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE exerts its effects involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been found to:

Comparison with Similar Compounds

Similar Compounds

  • **N4-(2H-1,3-BENZODIOXOL-5-YL)-1-PHENYL-N6-[3-(PROPAN-2-YLOXY)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE shares structural similarities with other pyrazolopyrimidine derivatives, such as:
    • N4-(2H-1,3-BENZODIOXOL-5-YL)-1-PHENYL-N6-[3-(PROPAN-2-YLOXY)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
    • N4-(2H-1,3-BENZODIOXOL-5-YL)-1-PHENYL-N6-[3-(PROPAN-2-YLOXY)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE

Uniqueness

Properties

Molecular Formula

C24H26N6O3

Molecular Weight

446.5 g/mol

IUPAC Name

4-N-(1,3-benzodioxol-5-yl)-1-phenyl-6-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C24H26N6O3/c1-16(2)31-12-6-11-25-24-28-22(27-17-9-10-20-21(13-17)33-15-32-20)19-14-26-30(23(19)29-24)18-7-4-3-5-8-18/h3-5,7-10,13-14,16H,6,11-12,15H2,1-2H3,(H2,25,27,28,29)

InChI Key

OIIKHWURAZQRKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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